diethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate
Overview
Description
Diethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an isophthalate group (a type of aromatic dicarboxylic acid), and an amino group (NH2). It’s likely used as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyridine ring and the isophthalate group. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include a high melting point and boiling point due to the presence of the aromatic ring structures. It would likely be soluble in organic solvents and might exhibit fluorescence .Mechanism of Action
The mechanism of action of this compound would depend on its specific use. For example, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would involve its reactivity with other chemicals to form new compounds.
Safety and Hazards
Properties
IUPAC Name |
diethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-24-17(22)13-8-14(18(23)25-4-2)10-15(9-13)20-16(21)12-6-5-7-19-11-12/h5-11H,3-4H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRWFFACWUSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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